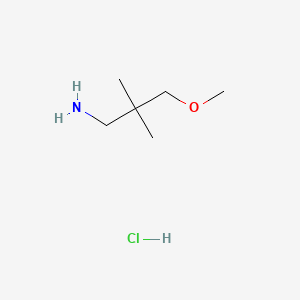

(3-Methoxy-2,2-dimethylpropyl)amine hydrochloride

Description

Properties

IUPAC Name |

3-methoxy-2,2-dimethylpropan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H15NO.ClH/c1-6(2,4-7)5-8-3;/h4-5,7H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXJYFALFWJVGKE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CN)COC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H16ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30676015 | |

| Record name | 3-Methoxy-2,2-dimethylpropan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30676015 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

171268-71-6 | |

| Record name | 3-Methoxy-2,2-dimethylpropan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30676015 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-methoxy-2,2-dimethylpropan-1-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Physical Properties of (3-Methoxy-2,2-dimethylpropyl)amine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

(3-Methoxy-2,2-dimethylpropyl)amine hydrochloride (CAS No. 171268-71-6) is a key building block in modern organic synthesis, particularly valued in medicinal chemistry and drug discovery for its role in constructing complex molecular architectures.[1] Its hydrochloride salt form confers stability and favorable solubility, making it a versatile reagent.[1] This technical guide provides a comprehensive overview of the known physical properties of this compound, outlines detailed experimental protocols for their determination, and offers insights into the scientific rationale behind these characterization methods. The guide is intended to serve as a practical resource for researchers utilizing this compound in their work.

Introduction: The Significance of (3-Methoxy-2,2-dimethylpropyl)amine Hydrochloride in Synthetic Chemistry

(3-Methoxy-2,2-dimethylpropyl)amine hydrochloride is a primary amine salt that serves as a valuable precursor for introducing the 3-methoxy-2,2-dimethylpropylamine moiety into larger molecules. The presence of a methoxy group and a sterically hindered dimethylpropyl backbone provides unique structural features that can influence the pharmacological properties of derivative compounds. The hydrochloride salt form is particularly advantageous as it protects the reactive amine group, enhances stability, and often improves solubility in aqueous media compared to the free base.[1]

A thorough understanding of the physical properties of this reagent is paramount for its effective use. Properties such as melting point, solubility, and spectroscopic signatures are critical for identity confirmation, purity assessment, reaction condition optimization, and formulation development. This guide synthesizes available data and provides robust methodologies for the empirical determination of these key physical parameters.

Core Physical and Chemical Properties

| Property | Value | Source |

| IUPAC Name | 3-methoxy-2,2-dimethylpropan-1-amine;hydrochloride | [1] |

| CAS Number | 171268-71-6 | [1] |

| Molecular Formula | C₆H₁₅NO·HCl | [2][3] |

| Molecular Weight | 153.65 g/mol | [1][3] |

| Appearance | Brownish-Grey Solid | [2] |

| Melting Point | 100-102 °C | [2] |

| Boiling Point | Data not available; likely to decompose. | |

| Density | Data not available. | |

| pKa | Data not available. An estimated value may be inferred from similar structures, such as 3-methoxy-N,N-dimethylpropan-1-amine (pKa of 9.4), but should be used with caution.[4] |

Solubility Profile

The solubility of (3-Methoxy-2,2-dimethylpropyl)amine hydrochloride is a critical parameter for its application in both synthesis and biological assays. As a hydrochloride salt, it exhibits enhanced aqueous solubility compared to its free base form.[1]

| Solvent | Solubility | Source & Rationale |

| Water | Soluble | The ionic nature of the hydrochloride salt promotes solubility in polar protic solvents like water.[1] |

| Methanol | Soluble | [2] |

| Chloroform | Soluble | [2] |

| Phosphate-Buffered Saline (PBS, pH 7.4) | Expected to be soluble | Recommended for evaluation in biological assays.[1] |

| Dimethyl Sulfoxide (DMSO) | Expected to be soluble | A common solvent for in vitro studies, recommended for solubility testing.[1] |

Causality Behind Solubility: The protonation of the primary amine to form the ammonium chloride salt introduces a formal charge and the capacity for strong ion-dipole interactions with polar solvents like water. This overcomes the inherent hydrophobicity of the carbon backbone, rendering the compound water-soluble. In less polar organic solvents, the organic nature of the molecule contributes to its solubility.

Spectroscopic and Structural Characterization

While specific, authenticated spectra for (3-Methoxy-2,2-dimethylpropyl)amine hydrochloride are not widely published, its structure allows for the prediction of key spectroscopic features. These predictions are essential for the verification of the compound's identity and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the different proton environments in the molecule. Key expected resonances include:

-

A singlet for the two methyl groups on the quaternary carbon.

-

A singlet for the methylene protons adjacent to the amine.

-

A singlet for the methoxy protons.

-

A broad singlet for the amine protons, which may exchange with deuterated solvents.

-

A singlet for the methylene protons adjacent to the ether oxygen.

-

-

¹³C NMR: The carbon NMR spectrum will provide information on the carbon skeleton. Expected signals include:

-

A quaternary carbon signal for the C(CH₃)₂ group.

-

Signals for the two equivalent methyl carbons.

-

A signal for the methylene carbon adjacent to the amine.

-

A signal for the methylene carbon adjacent to the ether oxygen.

-

A signal for the methoxy carbon.

-

Infrared (IR) Spectroscopy

The IR spectrum is a valuable tool for identifying the functional groups present in the molecule. Key expected absorption bands include:

-

N-H Stretching: A broad band in the region of 3000-2800 cm⁻¹ is characteristic of the stretching of the N-H bonds in the ammonium salt.

-

C-H Stretching: Bands in the 2950-2850 cm⁻¹ region corresponding to the stretching of sp³ C-H bonds.

-

N-H Bending: An absorption band around 1600-1500 cm⁻¹ due to the bending vibration of the N-H bond.

-

C-O Stretching: A strong band in the 1150-1085 cm⁻¹ region, characteristic of the C-O-C ether linkage.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the compound. For (3-Methoxy-2,2-dimethylpropyl)amine hydrochloride, analysis would typically be performed on the free base. The expected molecular ion peak for the free base (C₆H₁₅NO) would be at an m/z corresponding to its molecular weight (117.12 g/mol ). In positive ion mode, a peak at [M+H]⁺ (m/z ≈ 118.13) would be expected.[1]

Experimental Protocols for Physical Property Determination

The following section provides detailed, step-by-step methodologies for the experimental determination of the key physical properties of (3-Methoxy-2,2-dimethylpropyl)amine hydrochloride.

Melting Point Determination

Rationale: The melting point is a fundamental physical property used to identify a compound and assess its purity. A sharp melting range typically indicates a high degree of purity.

Methodology:

-

Sample Preparation: Finely pulverize a small amount of (3-Methoxy-2,2-dimethylpropyl)amine hydrochloride.

-

Capillary Loading: Pack the powdered sample into a capillary tube to a height of 2-3 mm.[5]

-

Apparatus Setup: Place the capillary tube into a calibrated melting point apparatus.[5]

-

Heating: Heat the sample at a moderate rate until the temperature is approximately 15-20°C below the expected melting point (100-102°C).[5]

-

Data Collection: Decrease the heating rate to 1-2°C per minute. Record the temperature at which the first liquid droplet is observed and the temperature at which the entire sample becomes a clear liquid. This range is the melting point.[5]

Caption: Qualitative Solubility Testing Workflow.

pKa Determination via Potentiometric Titration

Rationale: The pKa is the negative log of the acid dissociation constant of the conjugate acid of the amine. It is a critical parameter for understanding the ionization state of the molecule at different pH values, which influences its solubility, reactivity, and biological interactions.

Methodology:

-

Sample Preparation: Accurately weigh and dissolve a known amount of (3-Methoxy-2,2-dimethylpropyl)amine hydrochloride in a suitable solvent (e.g., a mixture of an organic solvent and water).

-

Titration Setup: Calibrate a pH meter and immerse the electrode in the sample solution. Use a standardized solution of a strong base (e.g., 0.1 M NaOH) as the titrant.

-

Titration: Add the titrant in small, precise increments, recording the pH after each addition.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the half-equivalence point, where half of the amine hydrochloride has been neutralized.

Thermal Analysis with Differential Scanning Calorimetry (DSC)

Rationale: DSC is a powerful technique for characterizing the thermal properties of a material. [6]It can be used to accurately determine the melting point, assess purity, and investigate polymorphism (the existence of different crystalline forms). [6][7] Methodology:

-

Sample Preparation: Accurately weigh 1-5 mg of the sample into a DSC pan.

-

Instrument Setup: Place the sample pan and a reference pan in the DSC cell.

-

Thermal Program: Heat the sample at a controlled rate (e.g., 10°C/min) under an inert atmosphere (e.g., nitrogen).

-

Data Analysis: The resulting thermogram will show an endothermic peak corresponding to the melting of the sample. The onset temperature of this peak is typically reported as the melting point. The shape and area of the peak can provide information about purity and enthalpy of fusion.

Conclusion

(3-Methoxy-2,2-dimethylpropyl)amine hydrochloride is a valuable reagent with a defined set of physical properties that are crucial for its effective application. This guide has consolidated the available data for its key characteristics and provided robust, validated protocols for their experimental determination. By employing these methodologies, researchers can ensure the identity and purity of their starting material, leading to more reliable and reproducible scientific outcomes. Further investigation into the pKa and density of this compound would be beneficial to the scientific community.

References

-

PubChem. (n.d.). 3-methoxy-N,N-dimethylpropan-1-amine. Retrieved January 27, 2026, from [Link]

-

PubChem. (n.d.). 3-Methoxypropylamine. Retrieved January 27, 2026, from [Link]

-

PubChem. (n.d.). 3(3-Methoxyphenyl)-N,N,2-trimethyl pentane-1-amine hydrochloride, (2R,3R)-. Retrieved January 27, 2026, from [Link]

-

PubChem. (n.d.). 3-Thiophenamine, N-(2-methoxy-1-methylethyl)-2,4-dimethyl-. Retrieved January 27, 2026, from [Link]

- Wagner, C. D., Brown, R. H., & Peters, E. D. (1956). Analytical Chemistry, 28(4), 552-556.

-

SpectraBase. (n.d.). (2,2-Dimethylpropyl)(methyl)amine. Retrieved January 27, 2026, from [Link]

-

ResearchGate. (n.d.). DSC and X-ray Diffraction Study of Polymorphism in n-Alkylammonium Chlorides. Retrieved January 27, 2026, from [Link]

- Google Patents. (n.d.). Method for preparing an amine hydrochloride suspension.

-

Chemistry LibreTexts. (2023, January 29). Solubility Rules. Retrieved January 27, 2026, from [Link]

-

National Institutes of Health. (n.d.). Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions. Retrieved January 27, 2026, from [Link]

-

ResearchGate. (n.d.). No-Aqueous Titrations: Potentiometric Titration of Some Primary Amines. Retrieved January 27, 2026, from [Link]

-

University of Toronto. (2023, August 31). Solubility of Organic Compounds. Retrieved January 27, 2026, from [Link]

-

University of Missouri-St. Louis. (n.d.). Amine Unknowns. Retrieved January 27, 2026, from [Link]

-

ResearchGate. (n.d.). DSC curves for raw AMT·HCl and prepared AMT·HCl. Retrieved January 27, 2026, from [Link]

-

Vignan's Foundation for Science, Technology & Research. (n.d.). PHARMACEUTICAL ORGANIC CHEMISTRY II LAB MANUAL. Retrieved January 27, 2026, from [Link]

- Google Patents. (n.d.). Method for determining solubility of a chemical compound.

-

Queensland Government. (n.d.). Test Procedure TP780. Retrieved January 27, 2026, from [Link]

-

Doc Brown's Chemistry. (n.d.). Advanced Organic Chemistry: 1H NMR spectrum of 2-methoxypropane. Retrieved January 27, 2026, from [Link]

-

Chemistry LibreTexts. (2022, April 7). 6.1D: Step-by-Step Procedures for Melting Point Determination. Retrieved January 27, 2026, from [Link]

-

Torontech. (2024, December 9). Differential Scanning Calorimetry (DSC Analysis): Key Applications. Retrieved January 27, 2026, from [Link]

-

Mettler Toledo. (n.d.). Amine Value Determination of Polymers by Nonaqueous Titration. Retrieved January 27, 2026, from [Link]

-

Torontech. (2025, May 19). Differential Scanning Calorimetry DSC Analysis: A Practical Guide to Thermal Insights. Retrieved January 27, 2026, from [Link]

- Google Patents. (n.d.). Amine quantitative determination method.

-

Chemistry LibreTexts. (2024, July 30). 24.11: Spectroscopy of Amines. Retrieved January 27, 2026, from [Link]

-

Univar Solutions. (n.d.). 3-Methoxypropylamine. Retrieved January 27, 2026, from [Link]

Sources

- 1. (3-Methoxy-2,2-dimethylpropyl)amine hydrochloride | 171268-71-6 | Benchchem [benchchem.com]

- 2. iscnagpur.ac.in [iscnagpur.ac.in]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. 3-methoxy-N,N-dimethylpropan-1-amine | C6H15NO | CID 547431 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. quercus.be [quercus.be]

- 7. researchgate.net [researchgate.net]

(3-Methoxy-2,2-dimethylpropyl)amine hydrochloride chemical structure and properties

An In-Depth Technical Guide to (3-Methoxy-2,2-dimethylpropyl)amine Hydrochloride

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of (3-Methoxy-2,2-dimethylpropyl)amine hydrochloride, a key building block in modern organic synthesis and medicinal chemistry. Designed for researchers, scientists, and professionals in drug development, this document delves into the compound's chemical structure, physicochemical properties, synthesis, and applications, grounded in established scientific principles and methodologies.

Introduction and Strategic Importance

(3-Methoxy-2,2-dimethylpropyl)amine hydrochloride (CAS No: 171268-71-6) is a specialized amine salt that serves as a valuable intermediate in the synthesis of complex molecular architectures.[1][2] Its primary utility lies in its capacity to introduce the unique 3-methoxy-2,2-dimethylpropylamine moiety into target molecules.[1] The presence of a methoxy group, a sterically hindered dimethyl backbone, and a primary amine (protected as a stable hydrochloride salt) provides a unique combination of features. This configuration is of particular interest in drug discovery, where it can influence a molecule's interaction with biological targets, potentially acting as an enzyme inhibitor or modulator.[1] The hydrochloride form enhances stability and simplifies handling compared to the free amine, making it a preferred reagent in multi-step synthetic campaigns.

Chemical Identity and Structure

The structural uniqueness of this compound, featuring a methoxy group and a branched alkyl chain, is a key determinant of its chemical behavior and potential biological interactions.[1]

Caption: Chemical Structure of (3-Methoxy-2,2-dimethylpropyl)amine hydrochloride.

Table 1: Chemical Identifiers

| Identifier | Value |

| CAS Number | 171268-71-6[1][2] |

| Molecular Formula | C₆H₁₆ClNO (or C₆H₁₅NO·HCl)[2] |

| Molecular Weight | 153.65 g/mol [1] |

| IUPAC Name | 3-methoxy-2,2-dimethylpropan-1-amine hydrochloride[2] |

| InChI Key | IXJYFALFWJVGKE-UHFFFAOYSA-N[1] |

Physicochemical and Handling Properties

The physical properties of (3-Methoxy-2,2-dimethylpropyl)amine hydrochloride make it suitable for standard laboratory use, provided appropriate storage and handling protocols are followed. Its solid nature and solubility profile are advantageous for weighing and dissolving in common organic solvents for reaction setups.

Table 2: Physicochemical Data

| Property | Value | Source |

| Appearance | Brownish-Grey Solid | [2] |

| Melting Point | 100-102°C | [2] |

| Solubility | Soluble in Chloroform, Methanol | [2] |

| Storage | Store in refrigerator | [2] |

Trustworthiness through Self-Validation: The defined melting point range (100-102°C) serves as a reliable, preliminary check for purity. Any significant deviation or broadening of this range would suggest the presence of impurities or residual solvent, prompting further analytical characterization (e.g., NMR, elemental analysis) before use in a sensitive synthesis.

Synthesis and Reaction Workflow

The hydrochloride salt is typically prepared by reacting the free base, (3-Methoxy-2,2-dimethylpropyl)amine, with hydrochloric acid under controlled conditions.[1] This acid-base reaction is a standard and highly efficient method for converting a volatile or less stable amine into a solid, easily handled salt.

Caption: General workflow for the synthesis of the hydrochloride salt.

Protocol: Salt Formation from Free Amine

This protocol describes a standard laboratory procedure for the preparation of (3-Methoxy-2,2-dimethylpropyl)amine hydrochloride from its corresponding free amine.

-

Preparation : Dissolve 1.0 equivalent of (3-Methoxy-2,2-dimethylpropyl)amine in a suitable anhydrous solvent (e.g., diethyl ether or dichloromethane) in a round-bottom flask equipped with a magnetic stirrer.

-

Acidification : Cool the solution to 0°C using an ice bath. While stirring, add a solution of hydrochloric acid (1.05 equivalents) in a compatible solvent (e.g., 2M HCl in diethyl ether) dropwise. Causality: The slow, dropwise addition at low temperature is crucial to control the exothermic reaction and ensure the formation of a fine, easily filterable precipitate rather than an unmanageable gum.

-

Precipitation & Isolation : A white or off-white precipitate should form immediately. Continue stirring at 0°C for 30 minutes to ensure complete precipitation.

-

Filtration : Collect the solid product by vacuum filtration using a Büchner funnel.

-

Washing : Wash the filter cake with a small amount of cold, anhydrous diethyl ether to remove any unreacted starting material or soluble impurities. Causality: Using a cold, non-polar solvent minimizes the loss of the desired salt, which has low solubility in ether, while effectively washing away non-polar impurities.

-

Drying : Dry the resulting solid under high vacuum to remove all residual solvent. The final product should be a crystalline solid.

Applications in Research and Drug Development

The utility of this compound spans several areas of chemical and biological research.

-

Organic Synthesis : It is a fundamental building block for introducing the 3-methoxy-2,2-dimethylpropylamine functionality.[1] The amine group, once deprotected from its salt form, can readily participate in reactions such as amide couplings, reductive aminations, and nucleophilic substitutions, which are cornerstone reactions in the synthesis of specialized compounds.[1]

-

Medicinal Chemistry : In drug discovery, the structural features of this amine are leveraged to explore new chemical space. The gem-dimethyl group provides steric bulk and can lock a specific conformation, while the methoxy group can act as a hydrogen bond acceptor.[1] These properties can enhance binding affinity and selectivity for biological targets, making it a valuable fragment for developing novel therapeutic agents.[1]

-

Biochemical Research : The compound and its derivatives are employed to probe enzyme interactions and study metabolic pathways.[1] By incorporating this moiety into known substrates or inhibitors, researchers can investigate the structure-activity relationships (SAR) of biological systems.

Safety Profile and Handling

(3-Methoxy-2,2-dimethylpropyl)amine hydrochloride is classified as hazardous. Adherence to safety protocols is mandatory.

Table 3: GHS Hazard and Precautionary Statements

| Type | Code | Statement |

| Hazard | H302 | Harmful if swallowed.[2] |

| H315 | Causes skin irritation.[2] | |

| H319 | Causes serious eye irritation.[2] | |

| H335 | May cause respiratory irritation.[2] | |

| Precautionary | P264 | Wash skin thoroughly after handling.[2] |

| P270 | Do not eat, drink or smoke when using this product.[2] | |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection.[2] | |

| P301+P312 | IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[2] | |

| P302+P352 | IF ON SKIN: Wash with plenty of soap and water.[2] | |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2] |

Handling Recommendations:

-

Engineering Controls : Handle in a well-ventilated area, preferably within a chemical fume hood.

-

Personal Protective Equipment (PPE) : Wear safety glasses with side shields, a lab coat, and chemical-resistant gloves (e.g., nitrile).

-

Hygiene : Avoid inhalation of dust and contact with skin and eyes. Wash hands thoroughly after handling.

References

Sources

A Senior Application Scientist's Perspective on a Versatile Synthetic Building Block

An In-Depth Technical Guide to (3-Methoxy-2,2-dimethylpropyl)amine hydrochloride (CAS: 171268-71-6)

This guide provides an in-depth technical overview of (3-Methoxy-2,2-dimethylpropyl)amine hydrochloride, a specialized chemical intermediate. Designed for researchers, medicinal chemists, and process development scientists, this document moves beyond simple data recitation to explore the compound's synthesis, characterization, reactivity, and strategic applications, emphasizing the causal logic behind its use in complex molecular design.

Core Compound Profile and Physicochemical Properties

(3-Methoxy-2,2-dimethylpropyl)amine hydrochloride is a primary amine salt that serves as a valuable building block in organic synthesis.[1] Its structure, featuring a neopentyl-like backbone with a methoxy group, offers a unique combination of steric bulk and a polar functional group. The hydrochloride salt form enhances stability, simplifies handling, and allows for controlled release of the free amine under basic conditions, making it a reliable intermediate for multi-step syntheses.[1]

Quantitative data for this compound are summarized below for quick reference and experimental planning.

| Property | Value | Source |

| CAS Number | 171268-71-6 | [1][2] |

| Molecular Formula | C₆H₁₆ClNO (as hydrochloride) | [2] |

| Molecular Weight | 153.65 g/mol (calculated) | [2] |

| Physical Form | Solid (Brownish-Grey) | [2] |

| Melting Point | 100-102°C | [2] |

| Solubility | Soluble in Chloroform, Methanol | [2] |

| Storage Temperature | Refrigerator (2-8°C) | [2] |

Synthesis and Purification Strategy

The synthesis of (3-Methoxy-2,2-dimethylpropyl)amine hydrochloride is a two-stage process: creation of the free amine followed by its conversion to the stable hydrochloride salt.

Synthesis of the Free Amine Precursor

While specific literature for the direct synthesis of 3-Methoxy-2,2-dimethylpropan-1-amine is not detailed in the provided search results, a logical and robust pathway can be inferred from established organometallic and reductive amination methodologies. A common industrial approach for similar amines involves the reductive amination of a corresponding alcohol or aldehyde.

A plausible synthetic route would start from 3-methoxy-2,2-dimethylpropanal. This aldehyde can be subjected to reductive amination using ammonia and a reducing agent like hydrogen gas with a suitable catalyst (e.g., Raney Nickel, Palladium on carbon) or a hydride reagent such as sodium cyanoborohydride.

Conversion to Hydrochloride Salt

The final and critical step is the conversion of the purified free amine to its hydrochloride salt. This is a standard acid-base reaction.[1][3]

Protocol Rationale: The primary reason for converting the amine to its hydrochloride salt is to enhance stability and improve its physical handling characteristics. The free amine is a volatile liquid, whereas the salt is a stable, crystalline solid, which is easier to weigh and store.[2] The salt form also protects the amine functionality during storage, preventing degradation through oxidation or reaction with atmospheric carbon dioxide.

Step-by-Step Protocol:

-

Dissolution: Dissolve the purified (3-Methoxy-2,2-dimethylpropyl)amine free base in a suitable anhydrous solvent (e.g., diethyl ether, isopropanol).

-

Acidification: Cool the solution in an ice bath (0-5°C). Slowly add a stoichiometric amount of hydrochloric acid (either as a solution in the same solvent or as anhydrous HCl gas) while stirring. The controlled, dropwise addition is crucial to manage the exothermic reaction and ensure uniform salt formation.

-

Precipitation & Isolation: The hydrochloride salt will precipitate out of the solution. Continue stirring in the cold for 30-60 minutes to ensure complete precipitation.

-

Filtration & Washing: Collect the solid product by vacuum filtration. Wash the filter cake with a small amount of cold, anhydrous solvent to remove any unreacted starting materials or excess acid.

-

Drying: Dry the resulting white to off-white solid under vacuum to yield the final (3-Methoxy-2,2-dimethylpropyl)amine hydrochloride.

Caption: Conceptual workflow for the synthesis of the target compound.

Analytical Characterization: A Self-Validating System

Ensuring the identity and purity of (3-Methoxy-2,2-dimethylpropyl)amine hydrochloride is paramount. A multi-technique approach provides a self-validating system where each analysis corroborates the others.

Primary Methods for Structural Confirmation:

-

¹H and ¹³C-NMR Spectroscopy: This is the most powerful tool for unambiguous structure elucidation. It identifies all unique proton and carbon environments, confirming the presence of the methoxy group, the gem-dimethyl groups, the propyl backbone, and the amine protons.[1]

-

Mass Spectrometry (MS): Confirms the molecular weight of the free amine cation.[1] Electrospray ionization (ESI-MS) should show a prominent [M+H]⁺ peak corresponding to the mass of the free base.

Secondary Methods for Purity and Identity:

-

Elemental Analysis: Provides the percentage composition of C, H, N, and Cl, which must match the theoretical values for the molecular formula C₆H₁₆ClNO.

-

X-ray Crystallography: For highly pure, crystalline material, this technique can resolve the precise three-dimensional structure of the molecule in the solid state.[1]

Caption: Role as a versatile intermediate in chemical synthesis.

Safety, Handling, and Storage

Proper handling of (3-Methoxy-2,2-dimethylpropyl)amine hydrochloride is essential. The following GHS hazard information is critical for laboratory safety. [2]

| Hazard Class | GHS Code | Statement |

|---|---|---|

| Acute Toxicity | H302 | Harmful if swallowed. |

| Skin Irritation | H315 | Causes skin irritation. |

| Eye Irritation | H319 | Causes serious eye irritation. |

| Respiratory Irritation | H335 | May cause respiratory irritation. |

Precautionary Measures:

-

P264: Wash hands and skin thoroughly after handling. [2]* P270: Do not eat, drink, or smoke when using this product. [2]* P280: Wear protective gloves, protective clothing, eye protection, and face protection. [2]* P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. [2]* P302+P352: IF ON SKIN: Wash with plenty of soap and water. [2]* P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. [2] Storage and Handling:

-

Store in a tightly sealed container in a refrigerator (2-8°C). [2]* Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.

-

Avoid contact with strong oxidizing agents and strong acids. [4]

Conclusion

(3-Methoxy-2,2-dimethylpropyl)amine hydrochloride is more than a simple chemical; it is a strategic tool for molecular engineers. Its defined structure, combined with the stability afforded by its salt form, provides a reliable and versatile entry point for introducing a unique pharmacophore into complex molecules. Understanding its synthesis, analytical validation, reactivity, and safe handling is key to unlocking its full potential in the development of novel therapeutics and advanced materials.

References

- CN101328129A - Preparation of 3-methoxy propanamine - Google P

-

3-Methoxypropylamine | - atamankimya.com. [Link]

-

3-methoxy-N,N-dimethylpropan-1-amine | C6H15NO | CID 547431 - PubChem. [Link]

-

3-Methoxypropylamine | C4H11NO | CID 1672 - PubChem. [Link]

Sources

(3-Methoxy-2,2-dimethylpropyl)amine hydrochloride molecular weight and formula

An In-Depth Technical Guide to (3-Methoxy-2,2-dimethylpropyl)amine Hydrochloride: Properties, Synthesis, and Applications

Introduction

(3-Methoxy-2,2-dimethylpropyl)amine hydrochloride is a specialized chemical intermediate that serves as a valuable building block in modern organic synthesis. Its unique structure, featuring a neopentyl backbone, a primary amine, and a methoxy ether group, provides a versatile scaffold for the construction of complex molecules. The primary amine, stabilized as a hydrochloride salt, offers a reactive handle for a multitude of chemical transformations, most notably amide coupling reactions, which are fundamental in the field of drug discovery.[1] This guide, intended for researchers and drug development professionals, provides a comprehensive overview of the compound's properties, a detailed synthesis protocol with mechanistic insights, and a discussion of its strategic applications in medicinal chemistry.

Compound Profile and Physicochemical Properties

The hydrochloride salt form of (3-Methoxy-2,2-dimethylpropyl)amine enhances its stability, making it a solid that is easier to handle, weigh, and store compared to its free amine base, which is often a liquid. This crystalline nature also aids in purification.

Table 1: Key Identifiers and Properties

| Property | Value | Source |

|---|---|---|

| IUPAC Name | 3-methoxy-2,2-dimethylpropan-1-amine;hydrochloride | PubChem[1] |

| CAS Number | 171268-71-6 | Benchchem, ChemicalBook[1][2] |

| Molecular Formula | C₆H₁₆ClNO | PubChem[1] |

| Molecular Weight | 153.65 g/mol | PubChem[1] |

| Appearance | Brownish-Grey Solid | ChemicalBook[2] |

| Melting Point | 100-102°C | ChemicalBook[2] |

| Solubility | Soluble in Chloroform, Methanol | ChemicalBook[2] |

| SMILES | CC(C)(CN)COC.Cl | PubChem[1] |

| InChI Key | IXJYFALFWJVGKE-UHFFFAOYSA-N | Benchchem[1] |

Synthesis and Purification

The synthesis of (3-Methoxy-2,2-dimethylpropyl)amine hydrochloride is typically achieved in a two-stage process: first, the synthesis of the free amine, followed by its conversion to the stable hydrochloride salt.

Rationale for Synthetic Strategy

The formation of the hydrochloride salt is a straightforward acid-base reaction.[1] The primary technical challenge lies in the efficient synthesis of the sterically hindered free amine. A common and effective method is the reduction of a corresponding nitrile or amide, which can be prepared from commercially available starting materials like 3-methoxy-2,2-dimethylpropanoic acid. This approach is often favored due to the high yields and purity achievable with modern reducing agents like Lithium Aluminum Hydride (LiAlH₄).

The final conversion to the hydrochloride salt is crucial for practical applications. Free amines can be susceptible to oxidation and are often volatile or oily. The salt form improves handling, increases shelf-life, and ensures accurate stoichiometry in subsequent reactions.

Experimental Protocol: Synthesis and Salt Formation

This protocol outlines the reduction of a precursor amide followed by salt formation.

Step 1: Reduction of 3-Methoxy-2,2-dimethylpropanamide to the Free Amine

-

Inert Atmosphere: Set up a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet. Maintain a positive pressure of nitrogen throughout the reaction.

-

Reagent Suspension: Suspend Lithium Aluminum Hydride (LiAlH₄) (1.2 equivalents) in anhydrous Tetrahydrofuran (THF) under nitrogen. Cool the suspension to 0°C using an ice bath.

-

Substrate Addition: Dissolve 3-methoxy-2,2-dimethylpropanamide (1.0 equivalent) in anhydrous THF and add it dropwise to the LiAlH₄ suspension via the dropping funnel. The rate of addition should be controlled to maintain the internal temperature below 10°C.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction to reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Quenching (Fieser workup): Cool the reaction mixture to 0°C. Cautiously and sequentially add water (X mL), followed by 15% aqueous NaOH (X mL), and finally water again (3X mL), where X is the mass of LiAlH₄ used in grams. This procedure is critical for safely neutralizing the excess hydride and precipitating aluminum salts into a filterable solid.

-

Isolation: Stir the resulting slurry for 30 minutes until a white, granular precipitate forms. Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with additional THF or diethyl ether.

-

Purification: Concentrate the filtrate under reduced pressure to yield the crude (3-Methoxy-2,2-dimethylpropyl)amine as an oil. The product can be purified further by distillation if necessary.

Step 2: Formation of (3-Methoxy-2,2-dimethylpropyl)amine Hydrochloride

-

Dissolution: Dissolve the purified free amine from Step 1 in anhydrous diethyl ether or dichloromethane.

-

Acidification: Cool the solution to 0°C. Slowly bubble anhydrous hydrogen chloride (HCl) gas through the solution, or add a solution of HCl in a suitable solvent (e.g., 2M HCl in diethyl ether) dropwise with vigorous stirring.

-

Precipitation: The hydrochloride salt will precipitate out of the solution as a white or off-white solid.

-

Isolation and Drying: Collect the solid product by vacuum filtration. Wash the filter cake with cold, anhydrous diethyl ether to remove any unreacted starting material. Dry the product under vacuum to yield pure (3-Methoxy-2,2-dimethylpropyl)amine hydrochloride.

-

Validation: Confirm the product's identity and purity by measuring its melting point (expected: 100-102°C) and acquiring ¹H NMR and ¹³C NMR spectra.[2]

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of the target hydrochloride salt.

Applications in Drug Discovery

(3-Methoxy-2,2-dimethylpropyl)amine hydrochloride is primarily utilized as a functionalized building block in medicinal chemistry.[1] Its structural motifs are strategically employed to modulate the pharmacokinetic and pharmacodynamic properties of new chemical entities.

-

Steric Shielding: The gem-dimethyl group adjacent to the amine function provides significant steric bulk. This can be exploited to slow the rate of metabolic degradation (e.g., by cytochrome P450 enzymes) at or near the amine, thereby increasing the compound's in vivo half-life.

-

Conformational Restriction: The neopentyl core restricts the conformational flexibility of the molecule. In drug design, this can lock a molecule into a bioactive conformation, leading to higher binding affinity and selectivity for its biological target.

-

Hydrogen Bonding: The methoxy group can act as a hydrogen bond acceptor, providing an additional point of interaction with a protein target, which can be crucial for binding affinity.

-

Amide Coupling: The primary amine is an excellent nucleophile for forming stable amide bonds with carboxylic acids, acyl chlorides, or activated esters. This reaction is one of the most widely used transformations in the synthesis of pharmaceutical candidates.[1]

Role in Lead Optimization

During the lead optimization phase of drug development, chemists systematically modify a promising compound to improve its properties. This amine serves as a key fragment that can be introduced to probe specific pockets of a target enzyme or receptor, potentially enhancing potency, selectivity, or metabolic stability.

Caption: Role as a building block in drug discovery workflows.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling (3-Methoxy-2,2-dimethylpropyl)amine hydrochloride.

Table 2: GHS Hazard Information

| Hazard Code | Statement |

|---|---|

| H302 | Harmful if swallowed.[2] |

| H315 | Causes skin irritation.[2] |

| H319 | Causes serious eye irritation.[2] |

| H335 | May cause respiratory irritation.[2] |

-

Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).[2]

-

Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid contact with skin and eyes. Do not eat, drink, or smoke when using this product.[2]

-

Storage: Store in a tightly sealed container in a cool, dry place. For long-term storage, refrigeration is recommended.[2]

Conclusion

(3-Methoxy-2,2-dimethylpropyl)amine hydrochloride is more than just a chemical intermediate; it is a strategic tool for molecular design. Its combination of a reactive primary amine, a stabilizing hydrochloride salt, and a structurally significant neopentyl methoxy backbone makes it highly valuable for researchers in organic synthesis and drug development. Understanding its properties, synthesis, and safe handling is key to effectively leveraging this compound in the creation of novel and potentially therapeutic molecules.

References

-

Benchchem. (3-Methoxy-2,2-dimethylpropyl)amine hydrochloride | 171268-71-6.

-

PubChem. 3-methoxy-N,N-dimethylpropan-1-amine.

-

Google Patents. CN101328129A - Preparation of 3-methoxy propanamine.

-

Ataman Kimya. 3-Methoxypropylamine.

-

ChemicalBook. 3-METHOXY-2,2-DIMETHYLPROPYLAMINE | 171268-71-6.

-

Univar Solutions. 3-Methoxypropylamine.

Sources

Solubility Profile of (3-Methoxy-2,2-dimethylpropyl)amine Hydrochloride in Organic Solvents

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

(3-Methoxy-2,2-dimethylpropyl)amine hydrochloride (CAS No. 171268-71-6) is a primary amine salt with potential applications as a building block in medicinal chemistry and drug discovery.[1] A thorough understanding of its solubility in various organic solvents is critical for its effective use in synthesis, purification, and formulation. This guide provides a comprehensive analysis of the theoretical principles governing its solubility, an estimated solubility profile based on its physicochemical properties, and detailed, field-proven experimental protocols for the precise quantitative determination of its solubility. Given the limited availability of public quantitative data, this document is designed to empower researchers to generate reliable, application-specific solubility data.

Introduction and Physicochemical Characterization

(3-Methoxy-2,2-dimethylpropyl)amine hydrochloride is a solid, crystalline compound with a reported melting point of 100-102°C.[2] As the hydrochloride salt of a primary amine, its chemical behavior is dominated by its ionic character. The protonation of the amine nitrogen to form the ammonium chloride salt introduces a positive charge and significantly increases the molecule's polarity compared to its free amine counterpart. This structural feature is the primary determinant of its solubility profile.

Key Physicochemical Properties:

-

Molecular Formula: C₆H₁₆ClNO

-

CAS Number: 171268-71-6

-

Physical Form: Solid[2]

-

Melting Point: 100-102°C[2]

The presence of the charged ammonium group, capable of strong ion-dipole interactions and acting as a hydrogen bond donor, alongside the ether linkage which can act as a hydrogen bond acceptor, dictates strong interactions with polar solvents. Conversely, the non-polar 2,2-dimethylpropyl backbone contributes some lipophilic character. The balance between the highly polar amine salt head and the non-polar alkyl tail will govern its solubility across a spectrum of organic solvents.

Theoretical Principles of Solubility for Amine Salts

The dissolution of a crystalline solid like (3-Methoxy-2,2-dimethylpropyl)amine hydrochloride in a solvent is a thermodynamically driven process. It requires overcoming two primary energy barriers:

-

Lattice Energy: The energy required to break apart the ionic crystal lattice of the amine salt. The strength of this lattice is determined by the electrostatic interactions between the ammonium cation and the chloride anion.

-

Solvation Energy: The energy released when the individual ions are stabilized by interactions with solvent molecules.

For dissolution to occur, the solvation energy must be sufficient to overcome the lattice energy. Amine salts are generally charged, polar, and capable of hydrogen bonding, which favors solubility in polar solvents that can effectively solvate the ions.[3]

The principle of "like dissolves like" is a foundational concept in predicting solubility.[4]

-

Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents are excellent candidates for dissolving amine salts. Their hydroxyl (-OH) groups can act as hydrogen bond donors to the chloride anion and as hydrogen bond acceptors for the ammonium cation. Their high polarity also effectively solvates the charged species.

-

Polar Aprotic Solvents (e.g., DMSO, DMF): These solvents possess high dipole moments and can solvate the ammonium cation effectively through dipole-dipole interactions. While they cannot donate hydrogen bonds to the chloride anion, their high polarity often makes them effective solvents for salts.

-

Non-Polar Solvents (e.g., Toluene, Hexane): These solvents lack the polarity and hydrogen-bonding capability to overcome the strong lattice energy of the ionic salt. Consequently, amine hydrochlorides are expected to have very low to negligible solubility in such solvents.[3]

Caption: Dissolution equilibrium of an amine salt.

Estimated Solubility Profile

While precise, quantitative solubility data for (3-Methoxy-2,2-dimethylpropyl)amine hydrochloride is not widely published, a qualitative profile can be estimated based on physicochemical principles and available data for similar structures. The information that it is soluble in chloroform and methanol provides a valuable experimental anchor.[2]

It is imperative that these estimations are verified experimentally for any critical application using the protocols outlined in Section 4.

| Solvent Category | Solvent | Estimated Solubility | Rationale |

| Polar Protic | Methanol | Soluble | A highly polar, hydrogen-bonding solvent. Known to be a good solvent for this compound.[2] |

| Ethanol | Soluble | Similar to methanol, capable of strong hydrogen bonding and ion-dipole interactions. | |

| Isopropanol | Moderately Soluble | Increased alkyl chain length slightly reduces polarity compared to ethanol, may result in lower solubility. | |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Soluble | Highly polar solvent capable of effectively solvating the cation. |

| Dimethylformamide (DMF) | Soluble | A highly polar solvent with a strong dipole moment, effective at solvating cations. | |

| Acetonitrile | Sparingly Soluble | Polar, but a weaker hydrogen bond acceptor than DMSO or DMF, leading to lower solvation energy. | |

| Halogenated | Chloroform | Soluble | A moderately polar solvent. Known to be a good solvent for this compound.[2] |

| Dichloromethane (DCM) | Moderately Soluble | Less polar than chloroform; solubility is expected to be lower. | |

| Non-Polar | Toluene | Insoluble | Lacks the polarity and hydrogen bonding capability to overcome the salt's lattice energy. |

| Hexane | Insoluble | Highly non-polar alkane; a very poor solvent for ionic compounds. |

Experimental Protocols for Solubility Determination

As a Senior Application Scientist, I advocate for empirical verification. The following protocols provide robust, self-validating methods to determine solubility accurately.

Protocol 1: Rapid Qualitative Solubility Assessment

This method provides a quick, semi-quantitative estimation of solubility, useful for initial solvent screening.

Methodology:

-

Preparation: Add approximately 10 mg of (3-Methoxy-2,2-dimethylpropyl)amine hydrochloride to a small vial.

-

Solvent Addition: Add the test solvent dropwise (e.g., 0.1 mL increments) while vortexing or stirring.

-

Observation: Observe the amount of solvent required to fully dissolve the solid at ambient temperature.

-

Classification:

-

Soluble: Dissolves in < 1 mL.

-

Sparingly Soluble: Requires > 1 mL and < 5 mL to dissolve.

-

Insoluble: Does not fully dissolve after adding 5 mL.

-

Protocol 2: Quantitative Isothermal Shake-Flask Method

This is the gold-standard method for determining the equilibrium solubility of a compound.

Caption: Workflow for the Isothermal Shake-Flask Method.

Methodology:

-

System Preparation: Add an excess amount of (3-Methoxy-2,2-dimethylpropyl)amine hydrochloride to a sealed vial containing a known volume or mass of the chosen organic solvent. The presence of undissolved solid is essential to ensure saturation.

-

Equilibration: Place the vial in a shaker or on a stir plate in a temperature-controlled environment (e.g., 25°C). Allow the system to equilibrate for at least 24-48 hours to ensure the solution is fully saturated.

-

Sample Collection: After equilibration, allow the solid to settle. Carefully withdraw a known volume (e.g., 1.00 mL) of the supernatant using a volumetric pipette.

-

Filtration (Critical Step): Immediately filter the aliquot through a chemically resistant syringe filter (e.g., PTFE, 0.22 µm) into a pre-weighed vial. This step is crucial to remove any microscopic undissolved particles.

-

Gravimetric Analysis:

-

Accurately weigh the vial containing the filtered saturated solution.

-

Carefully evaporate the solvent under a stream of inert gas (e.g., nitrogen) or in a vacuum oven at a temperature well below the compound's melting point.

-

Once the solvent is fully removed, re-weigh the vial to determine the mass of the dissolved solid.

-

-

Calculation:

-

Solubility (g/L) = (Mass of dissolved solid in g) / (Volume of aliquot in L)

-

Causality Check: The choice of a gravimetric endpoint is robust and avoids the need for creating a calibration curve, as would be required for spectroscopic methods. However, it relies on the compound being non-volatile. Given the melting point of 100-102°C, gentle drying conditions are sufficient. For very low solubilities, an analytical technique like HPLC or quantitative NMR (qNMR) may be necessary for higher accuracy.[5]

-

Safety and Handling

While a specific Safety Data Sheet (SDS) for the hydrochloride salt is not widely available, the hazards can be inferred from its structure and data on the parent amine.[6]

-

Handling: Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

-

Hazards: Amine salts may cause skin and eye irritation.[2] Handle in a well-ventilated area or a chemical fume hood. Avoid inhalation of dust.

-

Storage: Store in a tightly sealed container in a cool, dry place.

Conclusion

(3-Methoxy-2,2-dimethylpropyl)amine hydrochloride is an ionic compound whose solubility is dictated by its high polarity. It is expected to be soluble in polar protic and aprotic organic solvents and largely insoluble in non-polar solvents. This guide provides the theoretical framework and, most critically, the detailed experimental protocols necessary for researchers to determine precise, reliable solubility data. The Isothermal Shake-Flask method is a robust and highly recommended procedure for generating the quantitative data required for process development, formulation, and synthetic chemistry applications.

References

- Ataman Kimya. (n.d.). 3-Methoxypropylamine.

- Univar Solutions. (n.d.). 3-Methoxypropylamine.

-

Sciencemadness.org. (2011). Solubility of organic amine salts. Retrieved from [Link]

-

Gabella, M. H., et al. (2022). Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach. Journal of Chemical Theory and Computation. Retrieved from [Link]

-

Gibson, E. K. (2007). Amine hydrochloride salts: a problem in polyurethane synthesis. PhD thesis, University of Glasgow. Retrieved from [Link]

- Paszkowicz, W., et al. (2012). Powder diffraction investigations of some organic hydrochlorides. Powder Diffraction.

-

Chemistry LibreTexts. (2020). Basicity of Amines and Ammonium Salt Formation. Retrieved from [Link]

- BenchChem. (n.d.). Solubility Profile of (S)-(+)-1-Methoxy-2-propylamine in Organic Solvents: A Technical Guide.

-

ACS Publications. (2022). Solubility Determination and Correlation Analysis of 5-Chloropyrazin-2-Amine in Several Mixed Solvents. Journal of Chemical & Engineering Data. Retrieved from [Link]

-

Quora. (2018). Are amines soluble in organic solvents?. Retrieved from [Link]

- TCI EUROPE N.V. (2019). Safety Data Sheet: 3-Methoxy-N,N-dimethylpropanamide.

-

PubChem. (n.d.). 3-Methoxy-2,2-dimethylpentane. Retrieved from [Link]

- Google Patents. (2020). US20200392074A1 - Method for preparing an amine hydrochloride suspension.

-

Chemistry Stack Exchange. (2016). Why amine salts are soluble in water?. Retrieved from [Link]

- Google Patents. (n.d.). CN101328129A - Preparation of 3-methoxy propanamine.

-

Organic Syntheses. (n.d.). Methylamine Hydrochloride. Retrieved from [Link]

-

PubChem. (n.d.). 3-methoxy-N,N-dimethylpropan-1-amine. Retrieved from [Link]

Sources

- 1. (3-Methoxy-2,2-dimethylpropyl)amine hydrochloride | 171268-71-6 | Benchchem [benchchem.com]

- 2. 3-METHOXY-2,2-DIMETHYLPROPYLAMINE | 171268-71-6 [amp.chemicalbook.com]

- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 4. quora.com [quora.com]

- 5. theses.gla.ac.uk [theses.gla.ac.uk]

- 6. fishersci.com [fishersci.com]

A Technical Guide to the Spectroscopic Characterization of (3-Methoxy-2,2-dimethylpropyl)amine Hydrochloride

Introduction: Elucidating the Molecular Architecture

(3-Methoxy-2,2-dimethylpropyl)amine hydrochloride is a key building block in modern organic synthesis, particularly valued in the development of novel pharmaceutical agents and complex molecular structures.[1] Its utility stems from the stable, protected amine functional group which can be readily employed in a variety of chemical transformations.[1] Accurate and comprehensive characterization of this compound is paramount to ensure its identity, purity, and suitability for downstream applications. This guide provides an in-depth analysis of the expected spectroscopic data for (3-Methoxy-2,2-dimethylpropyl)amine hydrochloride, focusing on Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). As a Senior Application Scientist, the rationale behind the interpretation of these spectral data will be elucidated, providing a framework for researchers to confidently characterize this and similar molecules.

The structure of the cation, (3-Methoxy-2,2-dimethylpropyl)ammonium, presents a unique combination of functional groups: a primary ammonium ion, a neopentyl-like carbon skeleton, and a methoxy ether group. Each of these moieties will give rise to characteristic signals in the respective spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Look at the Proton and Carbon Environments

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For (3-Methoxy-2,2-dimethylpropyl)amine hydrochloride, both ¹H and ¹³C NMR will provide a wealth of information. The presence of the hydrochloride salt significantly influences the electronic environment, particularly around the nitrogen atom, which is a key consideration in the spectral interpretation.

¹H NMR Spectroscopy: Mapping the Protons

The proton NMR spectrum is anticipated to reveal five distinct signals corresponding to the non-equivalent protons in the molecule. The formation of the ammonium salt causes a significant deshielding effect on the protons attached to and near the nitrogen atom.

Predicted ¹H NMR Data for (3-Methoxy-2,2-dimethylpropyl)amine Hydrochloride

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration | Rationale |

| -NH₃⁺ | ~8.0 - 8.5 | Broad singlet | 3H | The protons on the positively charged nitrogen are highly deshielded and often exhibit rapid exchange, leading to a broad signal. This signal will disappear upon D₂O exchange.[2][3] |

| -CH₂-NH₃⁺ | ~3.0 - 3.3 | Singlet | 2H | These protons are adjacent to the electron-withdrawing ammonium group, causing a significant downfield shift. Due to the adjacent quaternary carbon, no splitting is expected. |

| -O-CH₃ | ~3.3 | Singlet | 3H | This is a typical chemical shift for a methoxy group. |

| -CH₂-O- | ~3.2 | Singlet | 2H | These methylene protons are adjacent to the ether oxygen, resulting in a downfield shift. The adjacent quaternary carbon prevents splitting. |

| -C(CH₃)₂ | ~1.0 | Singlet | 6H | These methyl groups are attached to a quaternary carbon and are in a typical aliphatic region, appearing as a sharp singlet. The predicted shift is based on similar neopentyl structures.[4] |

Experimental Protocol for ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of (3-Methoxy-2,2-dimethylpropyl)amine hydrochloride in 0.6-0.8 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CD₃OD). The choice of solvent is critical as protic solvents may lead to the exchange of the -NH₃⁺ protons.

-

Instrument Setup: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

-

Acquisition Parameters:

-

Set the spectral width to cover the range of 0-10 ppm.

-

Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

A relaxation delay of 1-2 seconds is typically adequate.

-

-

D₂O Exchange: To confirm the assignment of the -NH₃⁺ peak, add a drop of D₂O to the NMR tube, shake gently, and re-acquire the spectrum. The disappearance of the broad singlet in the 8.0-8.5 ppm region confirms its identity as the ammonium protons.[2]

¹H NMR Acquisition Workflow

Caption: Workflow for ¹H NMR data acquisition and processing.

¹³C NMR Spectroscopy: Probing the Carbon Skeleton

The proton-decoupled ¹³C NMR spectrum will provide a signal for each of the five unique carbon atoms in the molecule. The chemical shifts are influenced by the electronegativity of the attached atoms (N and O).

Predicted ¹³C NMR Data for (3-Methoxy-2,2-dimethylpropyl)amine Hydrochloride

| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |

| -CH₂-NH₃⁺ | ~45 - 50 | The carbon attached to the nitrogen is deshielded. |

| -O-CH₃ | ~59 | A typical chemical shift for a methoxy carbon. |

| -CH₂-O- | ~75 - 80 | The carbon bonded to the ether oxygen is significantly deshielded. |

| -C(CH₃)₂ | ~35 - 40 | The quaternary carbon is in the aliphatic region. |

| -C(CH₃)₂ | ~25 | The methyl carbons are in a typical aliphatic region. |

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The spectrum of (3-Methoxy-2,2-dimethylpropyl)amine hydrochloride will be dominated by the absorptions of the ammonium group.

Key IR Absorption Bands for (3-Methoxy-2,2-dimethylpropyl)amine Hydrochloride

| Functional Group | Expected Wavenumber (cm⁻¹) | Appearance | Rationale |

| N-H Stretch (NH₃⁺) | 3200 - 2800 | Very broad, strong | This broad envelope is characteristic of the stretching vibrations of the ammonium cation and is a key indicator of the hydrochloride salt form.[5] |

| C-H Stretch (aliphatic) | 2960 - 2850 | Medium to strong, sharp | These peaks, corresponding to the methyl and methylene groups, will likely appear as shoulders on the broad N-H stretching band.[5] |

| N-H Bend (NH₃⁺) | ~1600 - 1500 | Medium to strong | The asymmetric and symmetric bending vibrations of the ammonium group appear in this region. |

| C-O Stretch (ether) | ~1100 | Strong | A strong absorption band characteristic of the C-O-C ether linkage. |

For comparison, the free amine, (3-Methoxy-2,2-dimethylpropyl)amine, would show two distinct, sharper N-H stretching peaks around 3400-3300 cm⁻¹ and an N-H bending vibration around 1650-1580 cm⁻¹, which are absent in the hydrochloride salt.[6][7]

Experimental Protocol for FT-IR Spectroscopy (Attenuated Total Reflectance - ATR)

-

Instrument Preparation: Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Background Scan: Acquire a background spectrum to account for atmospheric CO₂ and water vapor.

-

Sample Application: Place a small amount of the solid (3-Methoxy-2,2-dimethylpropyl)amine hydrochloride powder onto the ATR crystal.

-

Acquisition: Apply pressure using the anvil and collect the sample spectrum. Typically, 16-32 scans are co-added to produce the final spectrum with a resolution of 4 cm⁻¹.

-

Cleaning: Thoroughly clean the ATR crystal after the measurement.

IR Spectroscopy Workflow

Caption: Workflow for FT-IR data acquisition using an ATR accessory.

Mass Spectrometry (MS): Determining the Molecular Weight and Fragmentation

Mass spectrometry of the hydrochloride salt will provide the mass of the volatile free amine. The analysis is typically performed using a soft ionization technique like Electrospray Ionization (ESI) to observe the protonated molecule.

Predicted Mass Spectrometry Data for (3-Methoxy-2,2-dimethylpropyl)amine

The molecular formula of the free base is C₆H₁₅NO, with a monoisotopic mass of 117.1154 g/mol .

| m/z (amu) | Ion | Rationale |

| 118.1226 | [M+H]⁺ | The protonated molecular ion of the free base is expected to be the base peak in ESI-MS.[8] |

| 100.1126 | [M+H-H₂O]⁺ | Loss of a molecule of water from the protonated parent ion.[8] |

| 86.0964 | [C₅H₁₂N]⁺ | Resulting from the loss of the methoxymethyl radical (•CH₂OCH₃). |

| 72.0808 | [C₄H₁₀N]⁺ | Resulting from alpha-cleavage with the loss of an ethyl radical, though less likely due to the quaternary carbon. |

| 44.0495 | [C₂H₆N]⁺ | A common fragment for primary amines resulting from cleavage at the alpha-carbon. |

Experimental Protocol for ESI-MS

-

Sample Preparation: Prepare a dilute solution of the hydrochloride salt in a suitable solvent such as methanol or acetonitrile/water.[9] The salt will dissociate in solution, and the free amine will be analyzed.

-

Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

-

Instrument Settings: Operate the mass spectrometer in positive ion mode. Optimize the capillary voltage and cone voltage to maximize the signal of the [M+H]⁺ ion.

-

Data Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 50-300 amu).

Mass Spectrometry Analysis Workflow

Caption: Workflow for Electrospray Ionization Mass Spectrometry (ESI-MS).

Conclusion

References

-

Smith, B. C. (2019). Organic Nitrogen Compounds V: Amine Salts. Spectroscopy Online. [Link]

-

Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines. [Link]

-

Ataman Kimya. 3-Methoxypropylamine. [Link]

-

PubChem. 3-methoxy-N,N-dimethylpropan-1-amine. [Link]

- Google Patents. (2008).

-

Reddit. (2023). Amine protons on NMR. [Link]

-

Royal Society of Chemistry. (2008). Hydroxylamine as an oxygen nucleophile. Direct evidence from its reaction with a phosphate triester. [Link]

-

Reddit. (2018). Do LC/MS Samples of Amine Salts Need to be Alkalinized Pre-Injection? [Link]

-

Canadian Science Publishing. (1953). THE INFRARED SPECTRA OF SECONDARY AMINES AND THEIR SALTS. [Link]

- Google Patents. (2008).

-

PubChemLite. 3-methoxy-2,2-dimethylpropan-1-amine (C6H15NO). [Link]

-

ResearchGate. (2025). Spectroscopic Studies of Some Organic Compounds: Solvent Effects on 1H NMR Shift of Amine Proton of Morpholine. [Link]

-

CAS. Glucose - Common Chemistry. [Link]

-

University of Calgary. IR: amines. [Link]

-

ResearchGate. Figure S7. 13 C NMR spectrum of 1H amine (as the HCl ammonium salt). [Link]

-

American Chemical Society. (2021). Quantification of Amine- and Alcohol-Containing Metabolites in Saline Samples Using Pre-extraction Benzoyl Chloride Derivatization and Ultrahigh Performance Liquid Chromatography Tandem Mass Spectrometry (UHPLC MS/MS). [Link]

-

Chemistry LibreTexts. (2021). 23.5: Spectroscopic Properties of Amines. [Link]

-

University of Colorado Boulder. Amines. [Link]

-

OpenStax. (2023). 24.10 Spectroscopy of Amines. [Link]

-

PubMed. (2021). Quantification of Amine- and Alcohol-Containing Metabolites in Saline Samples Using Pre-extraction Benzoyl Chloride Derivatization and Ultrahigh Performance Liquid Chromatography Tandem Mass Spectrometry (UHPLC MS/MS). [Link]

Sources

- 1. (3-Methoxy-2,2-dimethylpropyl)amine hydrochloride | 171268-71-6 | Benchchem [benchchem.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. reddit.com [reddit.com]

- 4. Neopentylamine(5813-64-9) 1H NMR [m.chemicalbook.com]

- 5. spectroscopyonline.com [spectroscopyonline.com]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]

- 8. PubChemLite - 3-methoxy-2,2-dimethylpropan-1-amine (C6H15NO) [pubchemlite.lcsb.uni.lu]

- 9. reddit.com [reddit.com]

An In-depth Technical Guide to the Postulated Mechanism of Action of (3-Methoxy-2,2-dimethylpropyl)amine Hydrochloride

Preamble: Charting a Course in Unexplored Territory

To the dedicated researcher, scientist, and drug development professional, the exploration of novel chemical entities is the very essence of discovery. The compound (3-Methoxy-2,2-dimethylpropyl)amine hydrochloride presents such a frontier. Currently recognized primarily as a structural motif—a building block in organic synthesis—its pharmacological identity remains largely unwritten.[1] This guide, therefore, deviates from a retrospective summary of established facts. Instead, it serves as a prospective roadmap, a comprehensive technical whitepaper designed to elucidate a plausible mechanism of action (MoA) for this molecule.

Our approach is grounded in first principles of medicinal chemistry and pharmacology. By dissecting the compound's structure into its core functional components, we will formulate a primary hypothesis. The bulk of this document is then dedicated to a rigorous, multi-phased experimental strategy, complete with detailed protocols, designed to systematically test this hypothesis. This is not merely a list of experiments; it is a self-validating system of inquiry where each phase builds upon the last, ensuring scientific integrity and a logical progression from broad screening to in-depth in vivo characterization.

Part 1: A Hypothesis Forged from Structure

The structure of (3-Methoxy-2,2-dimethylpropyl)amine hydrochloride offers distinct clues to its potential biological activity. A rational mechanistic hypothesis can be constructed by analyzing its three key features: the primary amine, the methoxy group, and the sterically demanding 2,2-dimethylpropyl backbone.

-

The Primary Amine (–NH₂): This functional group is a cornerstone of neuropharmacology.[2] As a basic center, it will be protonated at physiological pH, enabling it to form strong ionic and hydrogen bonds with biological targets. Many endogenous neurotransmitters (e.g., dopamine, norepinephrine, serotonin) and a vast array of psychoactive drugs are primary or secondary amines. This group is also a potential substrate for enzymes like monoamine oxidases (MAO).[3]

-

The Methoxy Group (–OCH₃): The methoxy group is a versatile modulator of pharmacological properties.[4][5] While it can act as a hydrogen bond acceptor, its primary influence is often on the molecule's absorption, distribution, metabolism, and excretion (ADME) profile. It can block metabolic oxidation at an adjacent position and fine-tune lipophilicity, which is critical for blood-brain barrier penetration.[6][7]

-

The 2,2-dimethylpropyl Backbone: This bulky, sterically hindered alkyl group significantly influences the molecule's three-dimensional shape. This steric bulk can be expected to impose a high degree of selectivity on its binding interactions, preventing it from fitting into many promiscuous binding pockets while potentially favoring targets with uniquely shaped lipophilic pockets.

The Primary Hypothesis: Based on these structural features, particularly the primary amine, we hypothesize that (3-Methoxy-2,2-dimethylpropyl)amine hydrochloride acts as a modulator of monoamine neurotransmitter systems. This modulation could occur through one or more of the following mechanisms:

-

Inhibition of Monoamine Reuptake Transporters: The compound may bind to and inhibit the dopamine transporter (DAT), norepinephrine transporter (NET), or serotonin transporter (SERT).

-

Inhibition of Monoamine Oxidase (MAO): The compound could act as an inhibitor of MAO-A or MAO-B, preventing the breakdown of monoamine neurotransmitters.

-

Interaction with G-Protein Coupled Receptors (GPCRs): The molecule might act as an agonist or antagonist at receptors that bind monoamines, such as trace amine-associated receptors (TAARs).

The following experimental guide is designed to systematically investigate these possibilities.

Part 2: A Phased Experimental Strategy for MoA Elucidation

We propose a four-phase investigative workflow. This structure ensures a cost-effective and logical progression, starting with broad, high-throughput screening and moving towards more complex, low-throughput, and physiologically relevant assays.

Caption: Overall workflow for MoA elucidation.

Phase 1: Broad Target Screening & Profile Generation

The initial objective is to cast a wide net to identify the most probable biological targets of the compound. This phase utilizes established, high-throughput in vitro assays.

Protocol 1: Monoamine Oxidase (MAO) Inhibition Assay

-

Causality: This assay directly tests the hypothesis that the primary amine moiety makes the compound a substrate or inhibitor for MAO enzymes, which are critical for neurotransmitter degradation.[3]

-

Methodology:

-

Assay Principle: A commercially available fluorescence-based kit (e.g., from Molecular Devices or similar) is used. The assay measures the activity of recombinant human MAO-A or MAO-B. The enzyme oxidizes a non-fluorescent substrate to a highly fluorescent product. An inhibitor will reduce the rate of fluorescence generation.

-

Materials: Recombinant human MAO-A and MAO-B, fluorescent substrate, test compound, positive controls (Clorgyline for MAO-A, Pargyline for MAO-B), 96-well black microplates.

-

Procedure: a. Prepare a serial dilution of (3-Methoxy-2,2-dimethylpropyl)amine hydrochloride (e.g., from 100 µM to 1 nM). b. In a 96-well plate, add MAO-A or MAO-B enzyme to each well. c. Add the test compound dilutions or controls to the wells and incubate for a pre-determined time (e.g., 15 minutes) at 37°C to allow for binding. d. Initiate the reaction by adding the substrate. e. Immediately place the plate in a fluorescence plate reader and measure the kinetic increase in fluorescence over 30-60 minutes.

-

Data Analysis: Calculate the rate of reaction (slope of the fluorescence vs. time curve) for each concentration. Plot the percentage of inhibition versus the log of the compound concentration and fit to a four-parameter logistic equation to determine the IC₅₀ value.

-

Protocol 2: Monoamine Transporter Uptake Assay

-

Causality: This assay assesses if the compound can block the reuptake of monoamines from the synaptic cleft, a primary mechanism for many antidepressants and stimulants.

-

Methodology:

-

Assay Principle: Use a cell line (e.g., HEK293) stably expressing the human dopamine (DAT), norepinephrine (NET), or serotonin (SERT) transporter. The assay measures the uptake of a fluorescent substrate that mimics the natural neurotransmitter.[8][9] An inhibitor will block substrate entry and prevent the increase in intracellular fluorescence.[10]

-

Materials: HEK293-hDAT, -hNET, and -hSERT cell lines, Neurotransmitter Transporter Uptake Assay Kit (e.g., Molecular Devices), test compound, positive controls (e.g., GBR 12909 for DAT, Desipramine for NET, Fluoxetine for SERT), 96-well black, clear-bottom microplates.

-

Procedure: a. Plate the transporter-expressing cells in 96-well plates and grow to confluence. b. Prepare a serial dilution of the test compound. c. Remove growth media from cells and add assay buffer containing the test compound dilutions or controls. Incubate briefly. d. Add the fluorescent transporter substrate to all wells. e. Immediately begin reading the plate in a bottom-read fluorescence plate reader, taking kinetic readings every 1-2 minutes for 30-60 minutes.

-

Data Analysis: Determine the rate of uptake from the kinetic data. Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value as described for the MAO assay.

-

The results of this initial screening phase should be summarized to guide the next steps.

| Assay Target | Assay Type | Endpoint | Hypothetical Result for Test Compound |

| MAO-A | Enzyme Inhibition | IC₅₀ (µM) | > 50 |

| MAO-B | Enzyme Inhibition | IC₅₀ (µM) | 2.5 |

| Dopamine Transporter (DAT) | Cellular Uptake | IC₅₀ (µM) | 8.1 |

| Norepinephrine Transporter (NET) | Cellular Uptake | IC₅₀ (µM) | 15.7 |

| Serotonin Transporter (SERT) | Cellular Uptake | IC₅₀ (µM) | > 50 |

This table presents hypothetical data for illustrative purposes. Based on these hypothetical results, the compound is a moderately potent and selective inhibitor of MAO-B and a weaker inhibitor of DAT. The subsequent investigation would focus on these two targets.

Phase 2: In-Depth Mechanistic Characterization

Assuming a "hit" from Phase 1 (e.g., MAO-B inhibition), the goal of Phase 2 is to understand the nature of this interaction. Is the inhibition reversible? What is the kinetic mechanism?

Protocol 3: Enzyme Kinetics for Mode of Inhibition

-

Causality: This experiment differentiates between competitive, non-competitive, and mixed inhibition, which is fundamental to understanding how the compound interacts with the enzyme and its substrate.[11] It provides deep insight into whether the compound binds to the enzyme's active site or an allosteric site.[12]

-

Methodology:

-

Assay Principle: The initial velocity of the MAO-B reaction is measured across a range of substrate concentrations, and this is repeated in the presence of several fixed concentrations of the inhibitor.

-

Procedure: a. Design a matrix of experiments. Vary the substrate concentration (e.g., from 0.1 x Kₘ to 10 x Kₘ) on the x-axis. b. For each substrate concentration, run the reaction with no inhibitor and with at least three fixed concentrations of the test compound (e.g., 0.5 x IC₅₀, 1 x IC₅₀, 2 x IC₅₀). c. Perform the MAO-B fluorescence assay as described in Protocol 1 for each condition, ensuring you are measuring the initial linear rate.

-

Data Analysis: a. Plot the initial velocity versus substrate concentration for each inhibitor concentration (Michaelis-Menten plot). b. Transform the data into a Lineweaver-Burk plot (1/velocity vs. 1/[substrate]). The pattern of line intersections reveals the mode of inhibition:

- Competitive: Lines intersect on the y-axis.

- Non-competitive: Lines intersect on the x-axis.

- Mixed: Lines intersect in the upper-left quadrant. c. Use non-linear regression to fit the data directly to the appropriate Michaelis-Menten equation to calculate the inhibition constant (Kᵢ).

-

Caption: Workflow for determining the mode of enzyme inhibition.

Phase 3: Target Validation in a Cellular Context

In vitro assays with recombinant proteins are clean but can sometimes be misleading. This phase aims to confirm that the compound engages its intended target (e.g., MAO-B) within the complex environment of a living cell.

Protocol 4: Cellular Thermal Shift Assay (CETSA)

-

Causality: This assay provides direct evidence of target engagement in intact cells. The principle is that a protein becomes more resistant to heat-induced denaturation when it is bound to a ligand.[13]

-

Methodology:

-